4-Bromopiperidine hydrobromide

Catalog No.
S671879
CAS No.
54288-70-9
M.F
C5H11Br2N
M. Wt
244.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromopiperidine hydrobromide

CAS Number

54288-70-9

Product Name

4-Bromopiperidine hydrobromide

IUPAC Name

4-bromopiperidine;hydrobromide

Molecular Formula

C5H11Br2N

Molecular Weight

244.96 g/mol

InChI

InChI=1S/C5H10BrN.BrH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H

InChI Key

LVTIZXGNLIKUQZ-UHFFFAOYSA-N

SMILES

C1CNCCC1Br.Br

Canonical SMILES

C1CNCCC1Br.Br

4-Bromopiperidine hydrobromide is a chemical compound with the molecular formula C5H10BrNHBrC_5H_{10}BrN\cdot HBr and a molecular weight of approximately 244.96 g/mol. It appears as a white to beige crystalline powder and is known for its role as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound features a piperidine ring substituted at the 4-position with a bromine atom, which significantly influences its reactivity and biological properties .

  • An irritant to the skin, eyes, and respiratory system upon contact or inhalation [].
  • A potential mutagen due to the reactive nature of the bromine atom [].

Synthesis of isotopically labelled compounds:

One application of 4-Bromopiperidine hydrobromide is as a starting material for the synthesis of tritium-labelled N-aminopiperidine. Tritium is a radioactive isotope of hydrogen, and labelling molecules with it allows researchers to track their movement and interactions within biological systems. A study published in the Journal of Labelled Compounds and Radiopharmaceuticals details this process. []

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, making it versatile for further synthesis .
  • Reduction Reactions: It can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride. This transformation is crucial for synthesizing compounds with different functional groups.
  • Oxidation Reactions: Under oxidative conditions, it can yield piperidone derivatives, expanding its utility in synthetic organic chemistry.

The biological activity of 4-Bromopiperidine hydrobromide is primarily linked to its applications in drug development. It serves as an intermediate in the synthesis of compounds targeting neurological disorders. Additionally, it is used in the preparation of tritium-labeled N-aminopiperidine, which is significant for studies involving protein interactions and cell membrane dynamics .

The synthesis of 4-Bromopiperidine hydrobromide typically involves bromination of piperidine. A common method includes:

  • Bromination: Piperidine is treated with hydrobromic acid and bromine under controlled conditions to selectively brominate the 4-position of the piperidine ring.
  • Isolation: The product is then isolated as a hydrobromide salt, which enhances its stability and solubility in various solvents .

4-Bromopiperidine hydrobromide finds extensive applications in several fields:

  • Pharmaceuticals: It serves as a key building block for synthesizing drugs aimed at treating neurological conditions.
  • Chemical Research: Used in the synthesis of heterocyclic compounds, it plays a vital role in developing new chemical entities.
  • Agrochemicals: The compound is also utilized in producing agrochemicals and specialty chemicals, highlighting its industrial relevance .

Studies involving 4-Bromopiperidine hydrobromide often focus on its interactions with biological systems. Its ability to act as a precursor in synthesizing biologically active compounds makes it a subject of interest in pharmacological research. Interaction studies typically assess how derivatives of this compound influence cellular mechanisms, particularly regarding membrane-associated proteins and neurotransmitter systems .

4-Bromopiperidine hydrobromide can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Properties
4-HydroxypiperidineHydroxyl group at the 4-positionMore suitable for nucleophilic reactions
4-Bromo-N-Z-piperidineProtecting group (Z) on nitrogenUseful for selective reactions
1-Boc-4-bromopiperidineBoc protecting group on nitrogenImportant for peptide synthesis
3-Bromopyrrolidine hydrobromideSimilar bromination pattern but on pyrrolidine ringDifferent ring structure affects reactivity
1-(2-Bromoethyl)piperidine hydrobromideBrominated piperidine derivativeVariation in side chain influences biological activity

Each of these compounds possesses unique characteristics that make them suitable for specific applications, showcasing the versatility of 4-Bromopiperidine hydrobromide within synthetic chemistry and pharmacology .

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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